molecular formula C23H24FN3O2S B12638855 2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)-

2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)-

Cat. No.: B12638855
M. Wt: 425.5 g/mol
InChI Key: SPCVDRWAFFUROT-UHFFFAOYSA-N
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Description

2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)- is a complex organic compound that belongs to the class of benzothiazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by the presence of a benzothiazine ring, a carboxamide group, and a fluorophenyl moiety, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)- typically involves multi-step organic reactions. The process may start with the formation of the benzothiazine ring through the cyclization of appropriate precursors. Subsequent steps involve the introduction of the carboxamide group, the pyrrolidinylmethyl substituent, and the fluorophenyl moiety. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohol.

    Substitution: Halogenation, nitration, or alkylation of the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various transformations makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s interactions with biomolecules are explored to understand its potential as a therapeutic agent. Studies may focus on its binding affinity to proteins, enzymes, and receptors.

Medicine

In medicine, the compound is investigated for its pharmacological properties. Its potential as an anti-inflammatory, antimicrobial, or anticancer agent is evaluated through in vitro and in vivo studies.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for applications in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s binding to these targets can modulate biological pathways, leading to therapeutic effects. Detailed studies on its molecular interactions and pathways are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazine derivatives, such as:

  • 2H-1,4-Benzothiazine-6-carboxamide derivatives with different substituents.
  • Benzothiazole derivatives with similar structural features.

Uniqueness

The uniqueness of 2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)- lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H24FN3O2S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-fluorophenyl)methylidene]-3-oxo-4H-1,4-benzothiazine-6-carboxamide

InChI

InChI=1S/C23H24FN3O2S/c1-2-27-11-5-7-17(27)14-25-22(28)16-9-10-20-19(12-16)26-23(29)21(30-20)13-15-6-3-4-8-18(15)24/h3-4,6,8-10,12-13,17H,2,5,7,11,14H2,1H3,(H,25,28)(H,26,29)

InChI Key

SPCVDRWAFFUROT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC3=C(C=C2)SC(=CC4=CC=CC=C4F)C(=O)N3

Origin of Product

United States

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